molecular formula C25H26ClN3O5S B11115086 N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11115086
M. Wt: 516.0 g/mol
InChI Key: CVIAOLRVILVFSU-OVVQPSECSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group, a hydrazinecarbonyl group, and various aromatic rings with substituents such as chloro, methoxy, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Hydrazinecarbonyl Intermediate: The reaction begins with the condensation of 4-ethoxybenzaldehyde with hydrazine to form the hydrazone intermediate.

    Sulfonamide Formation: The hydrazone intermediate is then reacted with 3-chloro-4-methoxyaniline in the presence of a sulfonyl chloride reagent to form the sulfonamide linkage.

    Final Coupling: The final step involves the coupling of the sulfonamide intermediate with benzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the hydrazinecarbonyl group, converting it to a hydrazine or amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine or amine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Interaction: Binding to DNA and affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-methoxyphenyl)sulfonamide: Lacks the hydrazinecarbonyl and ethoxyphenyl groups.

    N-(4-Ethoxyphenyl)benzenesulfonamide: Lacks the chloro and methoxy substituents on the aromatic ring.

    N-(Hydrazinecarbonyl)methylbenzenesulfonamide: Lacks the chloro, methoxy, and ethoxy substituents.

Uniqueness

N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the hydrazinecarbonyl group, along with the chloro, methoxy, and ethoxy substituents, distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.

Properties

Molecular Formula

C25H26ClN3O5S

Molecular Weight

516.0 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H26ClN3O5S/c1-4-34-21-13-10-19(11-14-21)18(2)27-28-25(30)17-29(20-12-15-24(33-3)23(26)16-20)35(31,32)22-8-6-5-7-9-22/h5-16H,4,17H2,1-3H3,(H,28,30)/b27-18+

InChI Key

CVIAOLRVILVFSU-OVVQPSECSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=N/NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3)/C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NNC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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